![molecular formula C16H25ClN2 B14780143 [1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₆H₂₅ClN₂ and a molecular weight of 280.84 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring and a phenylbutenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenylbutenyl Group: The phenylbutenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the phenylbutenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or phenylbutenyl derivatives.
Applications De Recherche Scientifique
(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine
- (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol
- (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)acetate
Uniqueness
(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific combination of a piperidine ring and a phenylbutenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H25ClN2 |
|---|---|
Poids moléculaire |
280.83 g/mol |
Nom IUPAC |
[1-(4-phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c17-13-16-10-6-12-18(14-16)11-5-4-9-15-7-2-1-3-8-15;/h1-4,7-9,16H,5-6,10-14,17H2;1H |
Clé InChI |
QPDRNFPNEKFNRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CCC=CC2=CC=CC=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
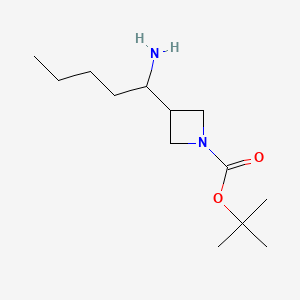
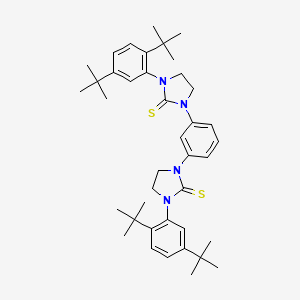

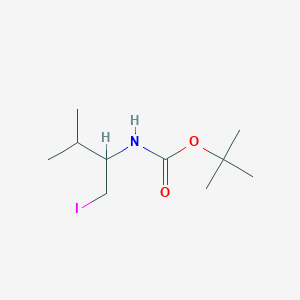
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)

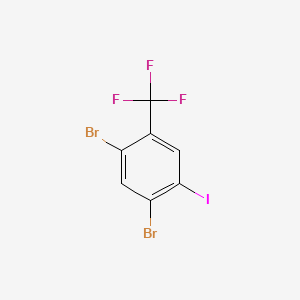
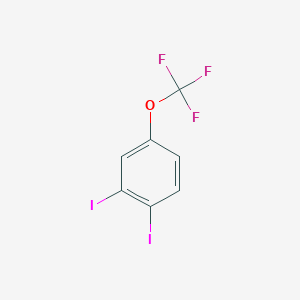
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
